Physical and chemical properties of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol
Physical and chemical properties of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol
An In-Depth Technical Guide to ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol for Advanced Research and Drug Development
Executive Summary
This technical guide provides a comprehensive analysis of the physical and chemical properties of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol (CAS No. 1186647-99-3). As a chiral, highly functionalized pyrrolidine derivative, this molecule represents a valuable building block in modern medicinal chemistry. Its distinct three-dimensional structure, conferred by the (3R,4S) stereochemistry, offers a rigid scaffold for the synthesis of novel therapeutic agents with high target specificity. This document details the compound's structural features, physicochemical parameters, spectroscopic profile, and chemical reactivity. Furthermore, it provides expert insights into the practical implications of these properties for drug design, synthesis, and formulation, equipping researchers and developers with the foundational knowledge required to effectively leverage this compound in their work.
Introduction: The Strategic Value of a Chiral Scaffold
The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals.[1] Its non-planar, saturated structure allows for a thorough exploration of three-dimensional chemical space, a critical factor in achieving potent and selective interactions with biological targets.[1] ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol emerges as a particularly strategic asset. With a molecular formula of C₇H₁₅NO₂ and a molecular weight of 145.2 g/mol , its structure is decorated with three key points for diversification: a secondary amine and two primary hydroxyl groups.[2]
The specific cis-(3R,4S) stereoconfiguration is paramount. Biological systems are inherently chiral, and the spatial orientation of substituents on a drug molecule dictates its binding affinity and efficacy. The fixed stereochemistry of this compound reduces the need for challenging chiral separations in later synthetic stages and allows for the rational design of enantiomerically pure drug candidates. This guide serves to elucidate the core properties that make this molecule a powerful tool for medicinal chemists.
Chemical Structure and Stereochemistry
The defining feature of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is its stereochemistry. The methyl group at the 3-position and the hydroxymethyl group at the 4-position are on opposite faces of the pyrrolidine ring relative to the other hydroxymethyl group, leading to the (3R,4S) designation. This arrangement imparts a specific and predictable three-dimensional shape, which is crucial for its application as a chiral building block.
Caption: 2D structure of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol.
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior, from synthetic feasibility to biological activity and formulation. The data presented below are derived from predictive models and provide a strong baseline for experimental design.
| Property | Predicted Value | Unit | Significance in Drug Development |
| Molecular Formula | C₇H₁₅NO₂ | - | Defines the elemental composition and exact mass.[2] |
| Molecular Weight | 145.2 | g/mol | Influences diffusion, membrane transport, and formulation calculations.[2] |
| Melting Point | 120 | °C | Indicates purity, solid-state stability, and aids in purification design.[3] |
| Boiling Point | 267 - 269 | °C | Relevant for purification by distillation, though high value suggests decomposition risk.[3] |
| Density | 1.07 | g/cm³ | Important for process scale-up and formulation engineering.[3] |
| Water Solubility | 3.91 | (predicted) | High hydrophilicity suggests good aqueous solubility, crucial for bioavailability.[3] |
| LogKow (Octanol-Water) | -1.15 | - | Negative value indicates high hydrophilicity, impacting membrane permeability (Lipinski's Rule).[3] |
| pKa (Basic) | 9.42 | - | The secondary amine will be protonated at physiological pH, affecting solubility and receptor binding.[3] |
| pKa (Acidic) | 14.8 | - | The hydroxyl groups are weakly acidic, relevant for derivatization reactions.[3] |
| Flash Point | 133 | °C | A key safety parameter for handling and storage, indicating flammability.[3] |
Causality and Field-Proven Insights
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Solubility and Lipophilicity (LogKow): The predicted LogKow of -1.15 is a direct consequence of the two hydroxyl groups and the secondary amine, which readily form hydrogen bonds with water.[3] While high water solubility is beneficial for dissolution, the low lipophilicity may hinder passive diffusion across biological membranes like the blood-brain barrier. Medicinal chemists often use this scaffold as a starting point, selectively modifying one of the hydroxyl groups or the amine to strike a balance between solubility and permeability, optimizing the pharmacokinetic profile.
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Ionization State (pKa): With a basic pKa of 9.42, the pyrrolidine nitrogen will be over 99% protonated and positively charged at physiological pH (7.4).[3] This has profound implications. The charge enhances aqueous solubility but can also be a key interaction point with negatively charged residues (e.g., aspartate, glutamate) in a target protein's binding pocket. Understanding this pKa is essential for designing salt forms of final drug candidates to improve stability and bioavailability.
Spectroscopic and Analytical Characterization
Characterization of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol relies on standard analytical techniques. While specific experimental data is not publicly available, a senior scientist can reliably predict the expected spectral features.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expect broad signals for the N-H and O-H protons, which can be exchanged with D₂O. The spectrum will show complex multiplets for the pyrrolidine ring protons and the methylene protons of the hydroxymethyl groups. The methyl group will appear as a singlet or doublet depending on its environment.
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¹³C NMR: Expect seven distinct carbon signals. The carbons attached to the electronegative oxygen and nitrogen atoms will be shifted downfield.
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Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 146.2.
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Infrared (IR) Spectroscopy: Key signals will include a broad absorption band around 3300-3400 cm⁻¹ corresponding to O-H and N-H stretching, and C-H stretching bands around 2850-3000 cm⁻¹.
Self-Validating Protocol: ¹H NMR Acquisition
This protocol ensures data integrity through internal validation steps.
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Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which avoids exchange of labile protons).
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Instrument Setup: Tune and shim the NMR spectrometer to the specific probe and solvent.
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Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.
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Data Processing: Fourier transform the data, and carefully phase the spectrum.
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Internal Validation 1 (Solvent Peak): Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.
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Internal Validation 2 (Integration): Integrate all peaks. The relative integral values should correspond to the number of protons in the structure (e.g., the methyl group integral should be 3/15th of the total proton integral).
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Confirmatory Scan: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the N-H and O-H peaks confirms their assignment.
Chemical Properties and Synthetic Utility
The synthetic value of this compound lies in the differential reactivity of its functional groups. The secondary amine is a nucleophile and a base, while the two primary hydroxyl groups are also nucleophilic but can be selectively protected or activated.
Caption: Key reactive sites and potential synthetic transformations.
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N-Functionalization: The secondary amine is the most nucleophilic site and can be readily targeted for reactions like reductive amination, acylation to form amides, or arylation via Buchwald-Hartwig coupling. This allows for the introduction of diverse side chains to explore structure-activity relationships (SAR).
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O-Functionalization: The two primary hydroxyl groups can be converted to esters or ethers. Selective functionalization of one hydroxyl over the other can be achieved through the use of protecting groups, offering a route to highly complex and asymmetric molecules. They can also be oxidized to the corresponding aldehydes or carboxylic acids, further expanding the synthetic possibilities.
Conclusion
((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is more than a simple chemical; it is a precision tool for the modern medicinal chemist. Its well-defined stereochemistry provides a rigid and reliable scaffold, while its multiple functional groups offer a gateway to vast chemical diversity. The physicochemical properties—particularly its hydrophilicity and defined ionization state—are foundational parameters that directly inform rational drug design. By understanding and applying the principles outlined in this guide, researchers and drug development professionals can effectively harness the potential of this chiral building block to engineer the next generation of targeted therapeutics.
References
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National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 60006935, Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol. PubChem. [Link]
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